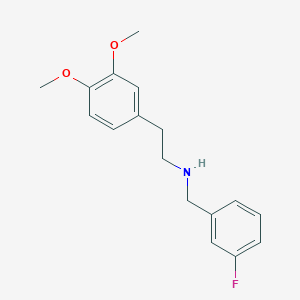

2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine is an organic compound that features a phenethylamine backbone substituted with a 3,4-dimethoxyphenyl group and a 3-fluorobenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 3-fluorobenzylamine.

Reductive Amination: The key step involves the reductive amination of 3,4-dimethoxybenzaldehyde with 3-fluorobenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be necessary to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms might be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

- The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables chemists to explore various synthetic pathways and modifications that can lead to novel compounds with potential applications in pharmaceuticals and materials science.

2. Biological Research:

- Studies have indicated that 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine interacts with neurotransmitter receptors, particularly serotonin receptors. This interaction suggests its potential role in modulating mood and cognitive functions, making it a candidate for further investigation in psychiatric disorder treatments .

3. Medicinal Chemistry:

- The compound has been explored for its therapeutic effects, particularly as a precursor in synthesizing pharmaceutical agents. Its structural characteristics suggest it may exhibit agonistic or antagonistic properties at various biological targets, which could lead to new treatments for mood disorders and other neurological conditions .

Industrial Applications

1. Material Development:

- In industrial settings, the compound is utilized in developing new materials and chemical processes. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the modification of materials to enhance their properties or functionalities.

2. Chemical Processes:

- The compound's reactivity makes it suitable for applications in chemical manufacturing where specific reactions are required to produce desired products efficiently. For instance, it can be employed in processes that involve nucleophilic substitutions or reductions.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine | Different fluorine position | Potentially similar receptor activity |

| 25I-NBOMe | Iodo substitution instead of fluorine | Potent agonist at serotonin receptors |

| 25B-NBF | Bromine substitution | Investigated for psychoactive effects |

This table illustrates how variations in structure can influence biological activity and potential applications.

Case Studies

In Vitro Studies:

Research has demonstrated that phenethylamines similar to this compound exhibit significant interactions with serotonin receptors. One study highlighted its potential to modulate receptor activity crucial for developing therapeutic agents targeting psychiatric disorders.

Therapeutic Potential:

Further investigations into the pharmacological profile of this compound have suggested that it may possess antidepressant-like effects due to its interaction with serotonin pathways. This positions it as a promising candidate for future drug development aimed at treating mood disorders .

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

- 2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine

- 2-(3,4-Dimethoxyphenyl)-N-(3-chlorobenzyl)ethanamine

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group also contributes to its distinct properties compared to other similar compounds.

Activité Biologique

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine, a phenethylamine derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This compound features a unique structure that may influence its interaction with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 289.35 g/mol. The compound consists of a phenethylamine backbone with substitutions that enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.35 g/mol |

| LogP | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. Its structural features suggest potential binding affinity to serotonin (5-HT) receptors, which are critical in the modulation of neurotransmission.

In Vitro Studies

Research has indicated that phenethylamines similar to this compound exhibit significant interactions with serotonin receptors. A study highlighted the potential for this compound to modulate receptor activity, which is crucial for developing therapeutic agents targeting psychiatric disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine | Different fluorine position | Potentially similar receptor activity |

| 25I-NBOMe | Iodo substitution instead of fluorine | Potent agonist at serotonin receptors |

| 25B-NBF | Bromine substitution | Investigated for psychoactive effects |

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2/c1-20-16-7-6-13(11-17(16)21-2)8-9-19-12-14-4-3-5-15(18)10-14/h3-7,10-11,19H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTURDCFJINENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366340 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355381-88-3 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.